5-Fluoro-2-methylphenylacetic acid 5-Fluoro-2-methylphenylacetic acid
Brand Name: Vulcanchem
CAS No.: 261951-75-1
VCID: VC2176355
InChI: InChI=1S/C9H9FO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
SMILES: CC1=C(C=C(C=C1)F)CC(=O)O
Molecular Formula: C9H9FO2
Molecular Weight: 168.16 g/mol

5-Fluoro-2-methylphenylacetic acid

CAS No.: 261951-75-1

Cat. No.: VC2176355

Molecular Formula: C9H9FO2

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methylphenylacetic acid - 261951-75-1

Specification

CAS No. 261951-75-1
Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
IUPAC Name 2-(5-fluoro-2-methylphenyl)acetic acid
Standard InChI InChI=1S/C9H9FO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Standard InChI Key BPWHUOQJJZVQLO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)CC(=O)O
Canonical SMILES CC1=C(C=C(C=C1)F)CC(=O)O

Introduction

Adductm/zPredicted CCS (Ų)
[M+H]+169.06593134.2
[M+Na]+191.04787146.2
[M+NH4]+186.09247141.7
[M+K]+207.02181140.5
[M-H]-167.05137134.2
[M+Na-2H]-189.03332139.7
[M]+168.05810135.7
[M]-168.05920135.7

These predicted collision cross-section values are particularly useful for identification and confirmation during mass spectrometric analysis . The data indicates that the sodium adduct [M+Na]+ has the largest collision cross-section (146.2 Ų), suggesting a more extended three-dimensional structure compared to other ionic forms.

Related Compounds and Structural Analogs

Several structurally related compounds can provide contextual understanding of 5-Fluoro-2-methylphenylacetic acid's properties and potential applications:

5-Fluoro-2-nitrophenylacetic acid

This compound differs by having a nitro group instead of a methyl group at position 2 . The nitro group significantly alters the electronic properties of the aromatic ring, potentially affecting reactivity and applications.

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid

This chiral amino acid derivative features a similar structural framework but with different substitution patterns—the fluorine is at position 2 and the methyl group at position 5. Additionally, it contains an amino group at the alpha carbon, creating a stereocenter with R configuration.

Analytical Considerations

For the identification and quantification of 5-Fluoro-2-methylphenylacetic acid, several analytical techniques may be employed:

Mass Spectrometry

Mass spectrometry is particularly useful for identifying 5-Fluoro-2-methylphenylacetic acid, especially when coupled with chromatographic techniques. The predicted collision cross-section data presented earlier provides valuable reference points for identification using ion mobility-mass spectrometry .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, can offer structural confirmation through characteristic chemical shifts and coupling patterns. The fluorine atom would provide distinctive signals in ¹⁹F NMR, while the methyl group and aromatic protons would show characteristic patterns in ¹H NMR.

Infrared Spectroscopy

IR spectroscopy can identify key functional groups in the compound, particularly the carboxylic acid moiety (showing characteristic O-H stretch and C=O absorption bands) and the C-F bond (typically appearing at specific wavenumbers).

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